molecular formula C5H9NO B3326722 (R)-3-Methylpyrrolidin-2-one CAS No. 27948-40-9

(R)-3-Methylpyrrolidin-2-one

Cat. No. B3326722
CAS RN: 27948-40-9
M. Wt: 99.13 g/mol
InChI Key: AOCWQPKHSMJWPL-SCSAIBSYSA-N
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Description

(R)-3-Methylpyrrolidin-2-one, also known as NMP, is a cyclic amide that is widely used in the chemical and pharmaceutical industries. It is a colorless liquid with a mild odor and is soluble in water and most organic solvents. NMP is a versatile solvent that can be used in a variety of applications, including as a reaction medium, a cleaning agent, and a solvent for polymers.

Scientific Research Applications

1. As a Precursor in the Synthesis of Experimental Compounds

The enantiomers of 3-(N-methylpyrrolidin-2-ylmethyl)-5-methoxyindole and 3-(N-methylpyrrolidin-2-ylmethyl)-4-hydroxyindole were prepared using asymmetric synthesis involving (+)- or (-)-proline, employing (R)-3-Methylpyrrolidin-2-one. This synthesis method is significant for creating compounds with potential psychopharmacological properties like those of LSD in humans (Gerasimov et al., 1999).

2. In the Synthesis of High Purity Chemicals

(R)-2-Methylpyrrolidine, closely related to (R)-3-Methylpyrrolidin-2-one, can be efficiently synthesized in a high-yielding process from readily available materials. This method emphasizes the compound's significance in scalable preparation for various applications (Zhao et al., 2006).

3. In Pharmacological Research

(R)-3-Methylpyrrolidin-2-one derivatives are used in pharmacological studies, like examining the efficacy of (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544), a novel 5-HT2A receptor antagonist. Such compounds are critical in understanding the receptor interactions and potential therapeutic applications (Ogawa et al., 2002).

4. In Cancer Treatment Research

The compound ABT-888, a poly(ADP-ribose) polymerase (PARP) inhibitor for cancer treatment, utilizes 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide in its structure. This highlights the role of (R)-3-Methylpyrrolidin-2-one derivatives in developing effective cancer therapies (Penning et al., 2009).

5. In Catalytic Hydrogenation Research

A study on the catalytic hydrogenation of tertiary amides, specifically N-methylpyrrolidin-2-one, revealed the efficiency of TiO2-supported bimetallic Pt/Re catalysts. This research is crucial for understanding low-temperature and low-pressure hydrogenation processes (Burch et al., 2011).

properties

IUPAC Name

(3R)-3-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCWQPKHSMJWPL-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307083
Record name (3R)-3-Methyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methylpyrrolidin-2-one

CAS RN

27948-40-9
Record name (3R)-3-Methyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27948-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Methyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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